molecular formula C15H20O3 B139455 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane CAS No. 63659-17-6

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

Cat. No.: B139455
CAS No.: 63659-17-6
M. Wt: 248.32 g/mol
InChI Key: DQRZXLUCRJNWKV-UHFFFAOYSA-N
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Description

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane is a chemical compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . . This compound is characterized by the presence of an oxirane ring and a cyclopropylmethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-(Cyclopropylmethoxy)ethyl)phenol with epichlorohydrin . The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated compounds.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of the function of these molecules, resulting in various biological effects.

Comparison with Similar Compounds

2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane can be compared with other similar compounds, such as:

    Betaxolol: A beta-blocker used in the treatment of glaucoma and hypertension.

    Epoxides: Compounds containing an oxirane ring, which exhibit similar reactivity and undergo similar chemical reactions.

    Cyclopropylmethoxy derivatives: Compounds containing the cyclopropylmethoxy group, which contribute to their unique chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane , also known as Betaxolol impurity C, is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • CAS Number : 63659-17-6

The compound features an oxirane (epoxide) ring, which is known for its reactivity and potential interactions with biological macromolecules.

The oxirane structure is significant in biological contexts due to its electrophilic nature, allowing it to interact with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that may alter biological functions.

  • Antagonistic Activity :
    • The compound is structurally related to β-blockers, particularly Betaxolol, which is known for its antagonistic effects on β-adrenergic receptors. This can influence cardiovascular functions and has implications in treating hypertension and glaucoma .
  • Enzymatic Interactions :
    • Studies indicate that compounds with similar structures can act as substrates or inhibitors for various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Cytotoxicity :
    • Preliminary studies suggest that epoxide-containing compounds can exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve DNA alkylation or disruption of cellular signaling pathways .

Case Studies

  • Synthesis and Characterization :
    • Research documented the synthesis of this compound via a multi-step process involving epichlorohydrin and phenolic precursors. The yield was reported at approximately 70% with high purity .
  • Biological Assays :
    • In vitro assays demonstrated that the compound inhibited cell proliferation in specific cancer cell lines, suggesting potential anti-cancer properties. Further studies are required to elucidate the exact pathway of action .
  • Comparative Analysis :
    • A comparative analysis of similar compounds indicated that those with a cyclopropyl group exhibited enhanced binding affinity to β-adrenergic receptors compared to their non-cyclopropyl counterparts .

Data Table

PropertyValue
Molecular Weight208.26 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.21
ToxicityIrritant; health hazard

Properties

IUPAC Name

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZXLUCRJNWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472924
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-17-6
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-17-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
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Record name 2-((4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOXY)METHYL)OXIRANE
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Synthesis routes and methods

Procedure details

reaction 4-[(2-Cyclopropylmethoxy)-ethyl]-phenol with epichlorohydrin in presence of base to form 1-{4-[2-(Cyclopropylmethoxy)-ethyl]-phenoxy}-2,3-epoxypropane;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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